Cas no 198543-64-5 (Fmoc-D-Tle-OH)
Fmoc-D-Tle-OH Chemical and Physical Properties
Names and Identifiers
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- Fmoc-D-tert-leucine
- (R)-N-Fmoc-2-amino-3,3-dimethyl-butyric acid
- FMOC-D-ALPHA-T-BUTYLGLYCINE
- Fmoc-D-alpha-tert-butyl-Gly-OH
- Fmoc-D-Tle-OH
- FMOC-D-Α-T-BUTYLGLYCINE
- Fmoc-D-α-tert-butylglycine
- Fmoc-tBu-D-Gly-OH
- (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3,3-dimethylbutanoic acid
- Fmoc-(D-tert-leucine)
- Fmoc-D-tert-Leu-OH
- Fmoc-tert-leucine
- FMOC-D-(TBU)GLY-OH
- FMOC-TBU-D-GLYCINE
- FMOC-D-T-BUTYLGLYCINE
- N-ALPHA-FMOC-D-T-LEUCINE
- N-ALPHA-T-FMOC-D-T-LEUCINE
- Fmoc-D-α-tert-butyl-Gly-OH
- A879972
- D-Valine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-methyl-
- J-012823
- (R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3,3-dimethylbutanoic acid
- (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylbutanoic acid
- Fmoc-D-alpha-tert-butylglycine
- CS-0101040
- (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanoic acid
- Z1606763424
- DTXSID30359659
- Fmoc-D-tBu-Gly-OH
- D81917
- Fmoc-D- alpha -tert-butyl-Gly-OH
- 198543-64-5
- SCHEMBL13946516
- AKOS025289356
- MFCD00065650
- Fmoc-D-alpha-t-butylglycine, AldrichCPR
- EN300-624021
- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-dimethylbutanoic acid
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- MDL: MFCD00065650
- Inchi: 1S/C21H23NO4/c1-21(2,3)18(19(23)24)22-20(25)26-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,12H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1
- InChI Key: VZOHGJIGTNUNNC-SFHVURJKSA-N
- SMILES: O(C(N[C@@H](C(=O)O)C(C)(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 353.16300
- Monoisotopic Mass: 353.16270821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 7
- Complexity: 505
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 75.6Ų
Experimental Properties
- Melting Point: 126-130°C
- PSA: 75.63000
- LogP: 4.41530
Fmoc-D-Tle-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F679645-100mg |
Fmoc-D-Tle-OH |
198543-64-5 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | F679645-250mg |
Fmoc-D-Tle-OH |
198543-64-5 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | F679645-500mg |
Fmoc-D-Tle-OH |
198543-64-5 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | F679645-1g |
Fmoc-D-Tle-OH |
198543-64-5 | 1g |
$98.00 | 2023-05-18 | ||
| Apollo Scientific | BICR125-1g |
Fmoc-D-tert-leucine |
198543-64-5 | 98% | 1g |
£56.00 | 2025-03-21 | |
| Apollo Scientific | BICR125-2g |
Fmoc-D-tert-leucine |
198543-64-5 | 2g |
£292.00 | 2023-08-31 | ||
| Apollo Scientific | BICR125-5g |
Fmoc-D-tert-leucine |
198543-64-5 | 98% | 5g |
£70.00 | 2025-03-21 | |
| AAPPTec | UFL221-1g |
Fmoc-D-Tle-OH |
198543-64-5 | 1g |
$145.00 | 2024-07-19 | ||
| AAPPTec | UFL221-5g |
Fmoc-D-Tle-OH |
198543-64-5 | 5g |
$615.00 | 2024-07-19 | ||
| abcr | AB312336-1 g |
Fmoc-D-alpha-tert-butylglycine, 95%; . |
198543-64-5 | 95% | 1g |
€73.60 | 2022-06-11 |
Fmoc-D-Tle-OH Suppliers
Fmoc-D-Tle-OH Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on Fmoc-D-Tle-OH
Recent Advances in the Application of 198543-64-5 and Fmoc-D-Tle-OH in Chemical Biology and Pharmaceutical Research
The chemical compound 198543-64-5 and the protected amino acid derivative Fmoc-D-Tle-OH have garnered significant attention in recent years due to their versatile applications in peptide synthesis, drug discovery, and chemical biology. This research brief aims to summarize the latest findings and advancements related to these compounds, highlighting their roles in modern pharmaceutical research.
198543-64-5, a compound with potential pharmacological activity, has been the subject of several recent studies investigating its mechanism of action and therapeutic potential. Meanwhile, Fmoc-D-Tle-OH (N-(9-Fluorenylmethoxycarbonyl)-D-tert-leucine) continues to be a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of sterically hindered amino acids into peptide sequences.
Recent publications in journals such as the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters have explored novel synthetic routes for 198543-64-5 derivatives, with particular focus on improving yield and purity. Concurrently, advancements in Fmoc-D-Tle-OH applications have been reported in peptide engineering studies, where its unique structural properties contribute to enhanced peptide stability and bioavailability.
One notable study published in 2023 demonstrated the successful incorporation of Fmoc-D-Tle-OH in the synthesis of cyclic peptides with improved membrane permeability. The research team utilized the steric bulk of the tert-leucine side chain to constrain peptide conformation, resulting in compounds with enhanced biological activity against challenging therapeutic targets.
In the context of 198543-64-5, recent preclinical investigations have suggested potential applications in oncology, with particular promise shown in targeting specific kinase pathways. However, researchers emphasize the need for further optimization of the compound's pharmacokinetic properties before clinical translation.
The combination of these two chemical entities in research settings has opened new possibilities for drug development. Several groups have reported using Fmoc-D-Tle-OH to synthesize peptide conjugates of 198543-64-5 derivatives, aiming to improve target specificity and reduce off-target effects. These hybrid molecules represent an emerging trend in the field of peptide-drug conjugates.
From a technical perspective, recent methodological improvements in HPLC purification techniques have significantly enhanced the isolation and characterization of both 198543-64-5 derivatives and Fmoc-D-Tle-OH-containing peptides. These advancements have facilitated more efficient structure-activity relationship studies and accelerated the drug discovery process.
Looking forward, the research community anticipates continued innovation in the applications of both 198543-64-5 and Fmoc-D-Tle-OH. Ongoing studies are exploring their use in novel drug delivery systems and as tools for chemical biology investigations. The unique properties of these compounds position them as valuable assets in addressing current challenges in pharmaceutical development.